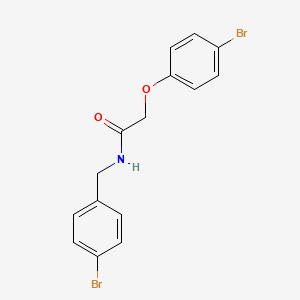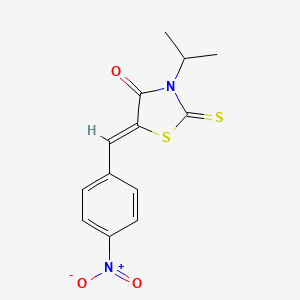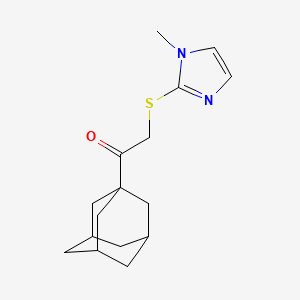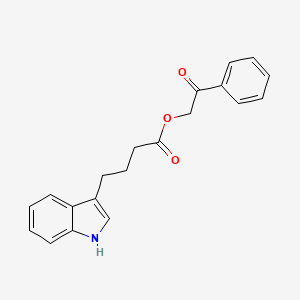
N-(4-bromobenzyl)-2-(4-bromophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(4-BROMOBENZYL)-2-(4-BROMOPHENOXY)ACETAMIDE is a chemical compound characterized by the presence of bromine atoms attached to benzyl and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-BROMOBENZYL)-2-(4-BROMOPHENOXY)ACETAMIDE typically involves the reaction of 4-bromobenzylamine with 4-bromophenoxyacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-BROMOBENZYL)-2-(4-BROMOPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The bromine atoms can be oxidized to form bromine oxides.
Reduction: The compound can be reduced to remove the bromine atoms, forming the corresponding benzyl and phenoxy derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Reagents such as sodium hydroxide (NaOH) and ammonia (NH~3~) are employed for substitution reactions.
Major Products Formed
Oxidation: Bromine oxides and corresponding benzyl and phenoxy derivatives.
Reduction: Benzyl and phenoxy derivatives without bromine atoms.
Substitution: Compounds with hydroxyl or amino groups replacing the bromine atoms.
Scientific Research Applications
N~1~-(4-BROMOBENZYL)-2-(4-BROMOPHENOXY)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-BROMOBENZYL)-2-(4-BROMOPHENOXY)ACETAMIDE involves its interaction with specific molecular targets. The bromine atoms play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzymes or modulation of receptor activity, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(4-CHLOROBENZYL)-2-(4-CHLOROPHENOXY)ACETAMIDE
- N~1~-(4-FLUOROBENZYL)-2-(4-FLUOROPHENOXY)ACETAMIDE
- N~1~-(4-METHYLBENZYL)-2-(4-METHYLPHENOXY)ACETAMIDE
Uniqueness
N~1~-(4-BROMOBENZYL)-2-(4-BROMOPHENOXY)ACETAMIDE is unique due to the presence of bromine atoms, which impart distinct chemical and biological properties. These properties include higher reactivity in substitution reactions and potential for stronger interactions with biological targets compared to its chloro, fluoro, and methyl analogs.
Properties
Molecular Formula |
C15H13Br2NO2 |
|---|---|
Molecular Weight |
399.08 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[(4-bromophenyl)methyl]acetamide |
InChI |
InChI=1S/C15H13Br2NO2/c16-12-3-1-11(2-4-12)9-18-15(19)10-20-14-7-5-13(17)6-8-14/h1-8H,9-10H2,(H,18,19) |
InChI Key |
IGLZZCHPBKYDAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)COC2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide](/img/structure/B10886091.png)
![ethyl 5-(4-hydroxy-3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10886095.png)
![(2E)-2-[(2E)-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B10886098.png)
![1-[1-(2-Fluorobenzyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B10886102.png)
![1-[1-(3-Bromobenzyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B10886103.png)
![5-(4-Isopropylbenzylidene)-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazono]-1,3-thiazolidin-4-one](/img/structure/B10886106.png)

![1-[1-(4-Phenylcyclohexyl)piperidin-4-yl]azepane](/img/structure/B10886115.png)
![4-[(E)-(2-carbamoylhydrazinylidene)methyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B10886122.png)


![Azepan-1-yl[1-(4-ethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10886141.png)
![ethyl (2E)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enoate](/img/structure/B10886149.png)
![N-benzyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10886156.png)
